molecular formula C24H26N4O2S B2973603 N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide CAS No. 1207027-13-1

N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide

Número de catálogo: B2973603
Número CAS: 1207027-13-1
Peso molecular: 434.56
Clave InChI: JAGJXUNIDQPBBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a substituted imidazole ring. The imidazole moiety is functionalized with a sulfanyl (-S-) group connected to a cyclopentylcarbamoyl methyl unit, while the benzamide group is N-substituted with a benzyl group.

The compound’s synthesis likely involves multi-step organic reactions, including:

  • Amide coupling: To introduce the cyclopentylcarbamoyl group.
  • Thioether formation: For the sulfanyl linkage.
  • Imidazole ring functionalization: Achieved via nucleophilic substitution or copper-catalyzed cross-coupling (e.g., using conditions similar to those in : CuI, Na ascorbate, DBU in DMF at 60°C) .

Propiedades

IUPAC Name

N-benzyl-4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c29-22(27-20-8-4-5-9-20)17-31-24-25-14-15-28(24)21-12-10-19(11-13-21)23(30)26-16-18-6-2-1-3-7-18/h1-3,6-7,10-15,20H,4-5,8-9,16-17H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGJXUNIDQPBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography .

Actividad Biológica

N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core and an imidazole ring, which are known for their diverse biological activities. The presence of the cyclopentylcarbamoyl and sulfanyl groups may enhance its pharmacological profile.

Antitumor Activity

Recent studies have demonstrated that derivatives of imidazole, including compounds similar to N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide, exhibit significant antitumor properties. For instance, a study evaluated various benzimidazole derivatives for their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain compounds showed high cytotoxicity with IC50 values ranging from 0.85 to 6.75 µM across different assays .

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
N-benzyl derivativeNCI-H3586.48 ± 0.113D

These findings suggest that modifications in the chemical structure can lead to enhanced antitumor activity, indicating the potential for further optimization of N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. The antimicrobial activity was assessed using standard broth microdilution methods against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited promising antibacterial activity, suggesting that N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide may also have potential as an antimicrobial agent .

The biological activity of N-benzyl-4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is likely mediated through interactions with specific molecular targets within cells. For example, the imidazole moiety is known to interact with DNA and inhibit cellular proliferation by inducing apoptosis in cancer cells . Additionally, the compound's ability to bind within the minor groove of DNA may contribute to its antitumor effects by disrupting normal cellular processes.

Case Studies

Several case studies highlight the effectiveness of related compounds in preclinical models:

  • Study on Lung Cancer : A series of benzimidazole derivatives were tested against lung cancer cell lines, revealing that structural variations significantly influenced their cytotoxicity profiles.
  • Antibacterial Testing : In vitro tests showed that certain derivatives effectively inhibited bacterial growth at low concentrations, supporting their potential use as therapeutic agents against resistant strains.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogues

2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide (CAS 2183348-18-5)

  • Structural Differences :

  • Cyclohexylmethyl vs. cyclopentyl group on the carbamoyl moiety.
  • Benzamide attached to a phenyl-imidazole group vs. a benzyl-imidazole group.
    • Impact of Modifications :
  • The phenyl-imidazole substitution may reduce solubility compared to the benzyl group due to decreased polarity.

Ponatinib Derivatives with Imidazole Modifications highlights imidazole derivatives where water-soluble amines (e.g., dimethylamino, pyrrolidinyl) were introduced to enhance solubility. However, these modifications failed to improve potency, underscoring the sensitivity of imidazole-based scaffolds to steric and electronic changes . In contrast, the sulfanyl group in the target compound may offer improved stability or unique binding interactions compared to amine-substituted analogues.

Data Table: Comparative Analysis of Structural Analogues

Property Target Compound 2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide Ponatinib Imidazole Derivatives
Molecular Formula C₂₈H₃₀N₄O₂S C₂₅H₂₈N₄O₂S Varies (e.g., C₃₀H₂₇F₃N₆O)
Molecular Weight ~498.6 g/mol 448.58 g/mol ~550–600 g/mol
Key Substituents -N-benzyl, -S-(cyclopentylcarbamoyl methyl) -N-phenyl, -S-(cyclohexylmethylcarbamoyl methyl) -Imidazole with water-soluble amines
Lipophilicity (clogP) Estimated +3.2 (cyclopentyl enhances hydrophobicity) +3.7 (cyclohexylmethyl further increases clogP) +2.5–3.0 (amines reduce clogP)
Synthetic Yield Not reported; inferred 40–60% (similar to ’s 50% yield for analogues) Not explicitly reported <50% (due to complex functionalization)

Research Findings and Implications

  • Cycloalkyl vs. Linear Chain Substitutions : The cyclopentyl group in the target compound balances lipophilicity and steric demands, whereas cyclohexylmethyl analogues () may prioritize hydrophobic interactions in target binding .
  • Sulfanyl vs. Amine Functionalization : The sulfanyl group in the target compound avoids the solubility-potency trade-off observed in Ponatinib derivatives (), suggesting a more optimized pharmacophore .
  • Synthetic Feasibility : Copper-catalyzed methods () are viable for imidazole functionalization, though yields remain moderate. Future work could explore photoredox or enzymatic catalysis to improve efficiency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.